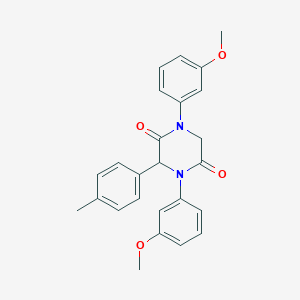
1,4-Bis(3-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(3-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione, also known as BMPP, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. BMPP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1,4-Bis(3-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. This compound has been shown to inhibit the production of ROS and to scavenge free radicals, which can damage cellular components and contribute to the development of various diseases. This compound has also been shown to modulate the activity of various enzymes and signaling pathways, including the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. This compound has been shown to inhibit the production of ROS and to scavenge free radicals, which can damage cellular components and contribute to the development of various diseases. This compound has also been shown to reduce the expression of pro-inflammatory cytokines and to modulate the activity of various enzymes and signaling pathways, including the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Bis(3-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione has several advantages for lab experiments, including its ease of synthesis and its potent antioxidant and anti-inflammatory properties. This compound can be synthesized using various methods, and its purity and yield can be improved by using different solvents and reaction conditions. This compound has also been shown to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
However, there are also some limitations to using this compound in lab experiments. This compound has not been extensively studied in vivo, and its mechanism of action and physiological effects are not fully understood. Further studies are needed to determine the safety and efficacy of this compound in vivo, and to elucidate its mechanism of action and physiological effects.
Zukünftige Richtungen
There are several future directions for the study of 1,4-Bis(3-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione, including its potential applications in the treatment of various diseases, its use as a building block in the synthesis of novel materials, and its mechanism of action and physiological effects. Further studies are needed to determine the safety and efficacy of this compound in vivo, and to elucidate its mechanism of action and physiological effects. This compound could also be used as a starting point for the synthesis of novel compounds with improved properties, including increased potency and selectivity.
Synthesemethoden
1,4-Bis(3-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione can be synthesized using various methods, including the condensation reaction between 3-methoxybenzaldehyde, 4-methylbenzaldehyde, and piperazine in the presence of acetic acid. Another method involves the reaction between 3-methoxybenzaldehyde, 4-methylbenzaldehyde, and piperazine in the presence of sodium acetate, which results in the formation of this compound. The purity and yield of this compound can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(3-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. This compound has been shown to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has also been used as a building block in the synthesis of novel materials, including polymers and metal complexes.
Eigenschaften
Molekularformel |
C25H24N2O4 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
1,4-bis(3-methoxyphenyl)-3-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O4/c1-17-10-12-18(13-11-17)24-25(29)26(19-6-4-8-21(14-19)30-2)16-23(28)27(24)20-7-5-9-22(15-20)31-3/h4-15,24H,16H2,1-3H3 |
InChI-Schlüssel |
OTIDBHDVGBSUEC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)

![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)
![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242314.png)
![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242315.png)
![4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242319.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
![4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242321.png)
![7-methyl-N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242326.png)
![6-bromo-N-(4-fluorophenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242329.png)
![4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol](/img/structure/B242330.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
![2-Methoxy-4-{6-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242332.png)
